1-(4-Chlorophenyl)-3-(2-oxoindolin-5-yl)urea
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c16-10-1-3-11(4-2-10)17-15(21)18-12-5-6-13-9(7-12)8-14(20)19-13/h1-7H,8H2,(H,19,20)(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSOXNPKVCBICB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)NC3=CC=C(C=C3)Cl)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorophenyl)-3-(2-oxoindolin-5-yl)urea is a synthetic compound belonging to the class of urea derivatives, which have garnered attention for their diverse pharmacological properties, particularly in anticancer and anti-inflammatory applications. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features:
- A urea functional group , which is known for its ability to interact with various biological targets.
- An indolinone moiety , providing unique reactivity and biological activity.
- A 4-chlorophenyl group , which enhances lipophilicity and potentially increases biological activity through improved membrane penetration.
Research indicates that this compound primarily functions as a kinase inhibitor . Kinases are critical in regulating cellular processes, including proliferation and apoptosis. Inhibition of specific kinases, particularly Aurora kinases, may lead to therapeutic benefits in cancer treatment by disrupting abnormal cell cycle progression.
Anticancer Activity
Studies have demonstrated that this compound exhibits significant anticancer properties:
- In vitro Studies : The compound has shown efficacy against various cancer cell lines, with mechanisms involving apoptosis induction and modulation of cell cycle regulators such as Bcl-2 and Bax proteins. For instance, it has been reported to induce apoptosis in cancer cells by altering the expression levels of these markers .
- In vivo Studies : Animal models have indicated that treatment with this compound can effectively reduce tumor growth, suggesting its potential for further development as an anticancer agent.
Anti-inflammatory Effects
Beyond its anticancer properties, this compound has also been investigated for its anti-inflammatory effects. Initial studies suggest that it may modulate inflammatory pathways, although further research is required to fully elucidate these mechanisms.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure. The following table summarizes key findings from SAR studies:
| Compound Variant | Structural Features | Biological Activity | Notes |
|---|---|---|---|
| Base Compound | Urea + Indolinone | Anticancer | Promising results in multiple studies |
| 4-Fluorophenyl | Fluorine substitution | Reduced anticancer activity | Suggests electron-withdrawing effects |
| 4-Methoxy | Methoxy group addition | Increased potency | Enhances interaction with targets |
| Isopropyl | Bulky substitution | Loss of activity | Indicates steric hindrance effects |
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Case Study on Cancer Cell Lines : A study evaluated the compound's effect on human hepatoma cells (SMMC-7721) and cervical cancer cells (HeLa), showing IC50 values significantly lower than traditional chemotherapeutics like doxorubicin. This suggests a potential for enhanced efficacy in treating resistant cancer types .
- Anti-inflammatory Research : Another investigation focused on the compound's ability to reduce pro-inflammatory cytokines in vitro, indicating its potential application in treating chronic inflammatory diseases .
Q & A
Basic: What methodological approaches are recommended for synthesizing 1-(4-Chlorophenyl)-3-(2-oxoindolin-5-yl)urea?
Answer:
A hybrid computational-experimental strategy is advised. Begin with quantum chemical calculations (e.g., density functional theory, DFT) to predict feasible reaction pathways and intermediates. Use reaction path search tools to identify energy barriers and thermodynamic feasibility . Validate computationally derived pathways experimentally via controlled stepwise reactions, employing techniques like NMR and HPLC to monitor intermediate formation. Iteratively refine conditions (e.g., solvent, catalyst, temperature) using feedback from experimental data to optimize yield and selectivity .
Advanced: How can researchers resolve contradictions between computational predictions and experimental outcomes in reaction mechanisms?
Answer:
Apply multivariate validation :
Cross-validate computational models by comparing multiple DFT functionals or ab initio methods.
Use kinetic isotope effects (KIEs) or isotopic labeling to probe transition states experimentally.
Incorporate statistical design of experiments (DoE) to isolate variables (e.g., temperature, catalyst loading) causing discrepancies .
Employ in-situ spectroscopy (e.g., FTIR, Raman) to detect transient intermediates not predicted by simulations. Reconcile data by refining computational parameters (e.g., solvation models) using experimental evidence .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- Structural confirmation : High-resolution mass spectrometry (HRMS) for molecular formula validation; H/C NMR for functional group and connectivity analysis.
- Purity assessment : Reverse-phase HPLC with UV/Vis detection (≥95% purity threshold).
- Crystallography : Single-crystal X-ray diffraction to resolve stereochemistry and confirm urea linkage conformation .
Advanced: How can researchers design experiments to investigate the compound’s biological activity while minimizing false positives?
Answer:
Adopt a tiered screening framework :
Primary assays : High-throughput screening (HTS) with orthogonal detection methods (e.g., fluorescence, luminescence) to assess target binding.
Counter-screens : Use structurally analogous negative controls (e.g., urea derivatives with inert substituents) to rule out nonspecific interactions .
Dose-response validation : Perform EC/IC determinations in triplicate, applying statistical rigor (e.g., ANOVA with post-hoc tests).
Mechanistic deconvolution : Combine RNA sequencing (transcriptomics) and proteomics to identify off-target effects .
Basic: What statistical methods are critical for optimizing reaction conditions?
Answer:
- Factorial design : Use a 2 factorial approach to screen variables (e.g., temperature, solvent polarity, catalyst ratio). Analyze main effects and interactions via Pareto charts .
- Response surface methodology (RSM) : Apply central composite design (CCD) to model nonlinear relationships and identify optimal conditions (e.g., maximum yield) .
Advanced: How can AI-driven simulations enhance the study of structure-activity relationships (SAR) for this compound?
Answer:
- Molecular docking : Use tools like AutoDock Vina to predict binding affinities against target proteins (e.g., kinases). Validate with molecular dynamics (MD) simulations to assess stability of ligand-receptor complexes .
- Generative AI : Train models on urea derivative datasets to propose novel analogs with improved pharmacokinetic properties (e.g., logP, solubility). Prioritize candidates for synthesis using Pareto optimization .
Basic: What protocols ensure reproducibility in biological assays involving this compound?
Answer:
- Standardized protocols : Pre-treat cell lines with mycoplasma testing and passage-number tracking.
- Data normalization : Use Z-factor or strictly standardized mean difference (SSMD) to quantify assay robustness .
- Blinded experiments : Assign compound handling and data analysis to separate team members to reduce bias .
Advanced: How should researchers address solubility challenges during formulation studies?
Answer:
- Co-solvent systems : Screen binary/ternary mixtures (e.g., PEG-400, DMSO, cyclodextrins) using phase solubility diagrams.
- Nanoformulation : Prepare liposomal or polymeric nanoparticles via solvent evaporation; characterize particle size (DLS) and encapsulation efficiency (UV/Vis) .
- Computational prediction : Use tools like COSMO-RS to predict solubility in untested solvents .
Basic: What safety and handling precautions are required for this compound?
Answer:
- Toxicity screening : Perform Ames test for mutagenicity and acute toxicity assays (e.g., zebrafish embryo model).
- Handling : Use fume hoods for powder handling; store desiccated at −20°C to prevent hydrolysis of the urea moiety .
Advanced: How can researchers integrate multi-omics data to elucidate the compound’s mechanism of action?
Answer:
- Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment; validate with qRT-PCR.
- Metabolomics : Use LC-MS/MS to map metabolic pathway perturbations (e.g., TCA cycle intermediates).
- Network pharmacology : Construct protein-protein interaction networks using STRING DB; overlay with omics data to pinpoint hub targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
